molecular formula C28H34O15 B1678168 Neohesperidin CAS No. 13241-33-3

Neohesperidin

Cat. No. B1678168
CAS RN: 13241-33-3
M. Wt: 610.6 g/mol
InChI Key: ARGKVCXINMKCAZ-VJROLDEYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neohesperidin is a flavanone glycoside found in citrus fruits. It is the 7-O-neohesperidose derivative of hesperetin, which in turn is the 4’-methoxy derivative of eriodictyol . This compound dihydrochalcone (NHD) is a chalcone derivative of this compound used as an artificial sweetener .


Synthesis Analysis

This compound’s biosynthetic pathways involve major reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . There are also studies on the synthesis of hydrophobic Propionyl this compound Ester using an immobilized enzyme .


Molecular Structure Analysis

The molecular structure of this compound has been determined by single-crystal X-ray analysis . The carbon atoms in the chemical structure of this compound are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .


Chemical Reactions Analysis

This compound has been used in a study to assess the composition of shiikuwasha peels of different cultivation lines . It has also been used in a study to investigate the protective effects of an extract from Citrus bergamia against inflammatory injury .


Physical And Chemical Properties Analysis

This compound complexation significantly affected starch gelatinization temperatures and reduced its enthalpy value (ΔH). The addition of this compound increased the viscosity and thickening of taro starch, facilitating shearing and thinning .

Scientific Research Applications

Pharmacological Potential and Biological Activities

Neohesperidin, a flavanone glycoside primarily found in citrus fruits, demonstrates an array of biological activities and potential therapeutic applications. It exhibits neuroprotective, anti-inflammatory, antidiabetic, antimicrobial, and anticancer activities. Additionally, its effects extend to osteoporosis, antiulcer, cardioprotective, and hepatoprotective capabilities. These wide-ranging pharmacological responses are due to its diverse mechanisms of action in treating complex disorders, including neurodegenerative, hepato-cardiac, cancer, diabetes, obesity, infectious, allergic, and inflammatory diseases (Akhter et al., 2022).

Cardiovascular Health

This compound has shown promise in cardiovascular health, particularly in alleviating pathological damage and immunological imbalance in rat myocardial ischemia-reperfusion injury. It effectively reduces serum inflammatory cytokines, myocardial damage markers, oxidative stress markers, and cell apoptosis, further supporting its potential as a therapeutic agent for myocardial ischemia-reperfusion therapy (Li et al., 2021).

Food Industry Applications

In the food industry, this compound dihydrochalcone (NHDC) is a key derivative used as a low-calorie sweetener and flavor enhancer. The transformation of hesperidin into this compound is vital for NHDC production. This process involves biotransformation using metabolically engineered plant cell cultures, offering a feasible method to enhance NHDC availability for various industrial applications (Frydman et al., 2005).

Anti-Osteoporotic Effects

This compound demonstrates significant anti-osteoclastic effects, both in vitro and in vivo. It inhibits osteoclast differentiation and bone resorption, thereby presenting itself as a potential natural anti-catabolic treatment for osteoporosis. This is particularly evident in studies involving ovariectomised mice, where this compound effectively protected against bone loss (Tan et al., 2017).

Quality Control in Dietary Supplements

As an important flavanone glycoside, this compound is used in food additives and dietary supplements. The development of certified reference materials (CRMs) for this compound is essential for ensuring accuracy and comparability in measurement data, especially for quality control of this compound-related products (Gong et al., 2015).

Cancer Therapeutic Potential

This compound has shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells, as evidenced in studies involving human breast adenocarcinoma MDA-MB-231 cells. It activates the Bcl-2/Bax-mediated signaling pathway, suggesting its potential as an anti-cancer agent (Xu et al., 2012). Additionally, it has been found to prevent colorectal tumorigenesis by altering gut microbiota in APC min/+ transgenic mouse models, showcasing its role in cancer prevention (Gong et al., 2019).

Role in Osteosarcoma Treatment

This compound induces cell cycle arrest, apoptosis, and autophagy in human osteosarcoma cells through the ROS/JNK signaling pathway. This discovery marks it as a potential drug candidate for treating osteosarcomas (Wang et al., 2021).

Obesity and Gut Microbiota

This compound shows effectiveness in attenuating obesity by altering the composition of gut microbiota in high-fat diet-fed mice. This highlights its potential as a prebiotic agent for obesity management, emphasizing the gut microbiota's role in mediating its beneficial effects (Lu et al., 2020).

Antidiabetic Effects

In vitro studies have demonstrated the antidiabetic effects of this compound, particularly its ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This suggests its potential use in managing diabetes (Sinha et al., 2019).

Nanotechnology Applications

This compound has been effectively incorporated into nanoliposomes for improved stability and controlled release. This technological advancement enhances its bioavailability and biological activity, making it a promising candidate for various applications (Karim et al., 2020).

Anti-Allergic Properties

It suppresses IgE-mediated anaphylactic reactions and mast cell activation, demonstrating its potential in preventing allergic diseases (Zhao et al., 2019).

Therapeutic Effect in Rheumatoid Arthritis

This compound shows therapeutic effects inrheumatoid arthritis by inhibiting inflammation, migration, invasion, and promoting apoptosis in fibroblast-like synoviocytes. This highlights its potential as a treatment option for rheumatoid arthritis (Wang et al., 2021).

Peptic Ulcer Studies

Studies have investigated the effects of this compound on indomethacin-induced peptic ulcers in rats, providing insights into its role in gastrointestinal health and potential therapeutic applications in ulcer treatment (Hamdan et al., 2014).

Cardiac Remodeling and Hypertension

This compound inhibits cardiac remodeling and hypertension induced by Angiotensin II, suggesting its role in managing cardiac hypertrophy and associated pathologies (Zhang et al., 2020).

Mechanism of Action

Neohesperidin, also known as Hesperetin-7-neohesperidoside, Hesperetin 7-O-neohesperidoside, or OA5C88H3L0, is a citrus flavonoid with inherent potent pharmacological properties . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Akt/Nrf2/HO-1, PPARγ, MAPK, and NF-κB signaling pathways . These pathways play crucial roles in various biological processes, including inflammation, oxidative stress response, and cellular growth and differentiation .

Mode of Action

This compound interacts with its targets by modulating these signaling pathways, thereby ameliorating various diseases . For instance, it can inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions contribute to the compound’s pharmacological effects .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound significantly impact its bioavailability . It undergoes hydrolysis and phase II reactions of glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These metabolic reactions are crucial for the compound’s absorption and distribution in the body .

Result of Action

This compound exhibits various pharmacological activities, including anti-inflammatory, hepatoprotective, and neuroprotective activities . It has been extensively researched for its cardioprotective, gastroprotective, and hepatoprotective effects . These effects are a result of the compound’s interaction with its targets and modulation of the associated signaling pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its absorption can be affected by the presence of sugar moieties in the glycosides . Moreover, its oral bioavailability is less than 20%, and it is quickly altered by environmental conditions such as temperature, pH, and light .

Future Directions

Among the citrus flavonoids, Neohesperidin could be a potential lead for treating diseases in the coming years, but more in vitro, in vivo, and clinical research is needed to assess its therapeutic efficacy .

Biochemical Analysis

Biochemical Properties

Neohesperidin interacts with various enzymes, proteins, and other biomolecules. It undergoes major metabolic reactions such as hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation . These interactions and metabolic reactions play a crucial role in its biochemical properties.

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It has been found to inhibit proliferation and induce apoptosis in certain cell types . It also exerts a protective effect against gastritis and gastric lesions . Furthermore, it has been observed to have anti-inflammatory, hepatoprotective, and neuroprotective activities in various in vitro models of diseases .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Predominant signaling pathways modulated by this compound for ameliorating various diseases both in in vitro and in vivo studies include Akt/Nrf2/HO-1 and PPARγ, MAPK, and NF-κB . It also involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. Major reactions involved in the metabolism of this compound include hydrolysis, glucuronidation, sulfation, glutamylation, N-butyryl glycylation, and lactylation .

Transport and Distribution

This compound is absorbed in the small intestine and colon

properties

{ "Design of the Synthesis Pathway": "Neohesperidin can be synthesized through a multi-step process involving several reactions. The key steps include the condensation of phloroglucinol with benzaldehyde, followed by a series of reactions involving the addition of various reagents to form the final product.", "Starting Materials": ["Phloroglucinol", "Benzaldehyde", "Acetone", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Ethanol", "Water"], "Reaction": [ "Step 1: Condensation of phloroglucinol with benzaldehyde in the presence of acetone to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3,4-triketone", "Step 2: Treatment of the product from step 1 with hydrogen chloride to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-1,3-cyclohexanedione", "Step 3: Addition of sodium hydroxide to the product from step 2 to form 2-(3,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)cyclohexanone", "Step 4: Treatment of the product from step 3 with methanol and hydrogen chloride to form 7-((2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one", "Step 5: Purification of the final product using ethanol and water to obtain neohesperidin" ] }

CAS RN

13241-33-3

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

IUPAC Name

7-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10-,17?,19+,21-,22+,23+,24-,25+,26+,27-,28?/m0/s1

InChI Key

ARGKVCXINMKCAZ-VJROLDEYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Appearance

Solid powder

melting_point

244 °C

Other CAS RN

13241-33-3

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Neohesperidin;  Hesperetin 7-Neohesperidoside;  NSC 31048; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neohesperidin
Reactant of Route 2
Neohesperidin
Reactant of Route 3
Neohesperidin
Reactant of Route 4
Neohesperidin
Reactant of Route 5
Neohesperidin
Reactant of Route 6
Neohesperidin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.